molecular formula C11H16N2O4 B8036962 tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8036962
M. Wt: 240.26 g/mol
InChI Key: KOWBPBQQVCKQQP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS: 1855889-55-2) is a pyrazole-based ester with a molecular formula of C₁₁H₁₆N₂O₄ and a molecular weight of 240.26 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3-position with a tert-butyl carboxylate ester. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its modular reactivity and stability imparted by the tert-butyl group .

Properties

IUPAC Name

tert-butyl 1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWBPBQQVCKQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate and methoxyacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Synthetic Chemistry

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to synthesize more complex molecules. For instance, it can be used in the preparation of pyrazole derivatives, which are important in developing pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications such as anti-inflammatory and anticancer treatments. The mechanism of action typically involves binding to the active site of enzymes, thereby inhibiting their activity and altering biochemical pathways .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities due to its ability to modulate enzyme activity and affect cell signaling pathways. Its derivatives have shown promise in preclinical trials for various conditions, including cancer and chronic inflammatory diseases .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibitory effects of this compound on cyclooxygenase enzymes (COX). The results indicated that the compound significantly inhibited COX activity, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, researchers evaluated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells through the modulation of specific signaling pathways, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl Pyrazole Carboxylates
  • Ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8f): Substituents: 2,4-Dichlorophenyl at N1 and methoxy-oxoethyl at C3. Physical Properties: Melting point 81–82°C; 72% yield.
tert-Butyl 3-Amino-5-methyl-1H-pyrazole-1-carboxylate (5)
  • Substituents: Amino group at C3 and methyl at C5.
  • Synthesis: Prepared via Boc protection of 5-methylpyrazol-3-amine.
  • Applications: Serves as a precursor for carboxamide derivatives in drug discovery .
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Substituents: Methyl at N1 and tert-butyl at C3.
  • Molecular Weight: 210.28 g/mol (lighter than the target compound due to the absence of the methoxy-oxoethyl group).
  • Properties: Increased lipophilicity from the methyl group enhances membrane permeability .

Functional Group Modifications

Azetidine-Containing Derivatives
  • tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) :
    • Structural Feature: Azetidine ring fused with pyrazole.
    • Synthesis: Suzuki coupling with 2-methylphenylboronic acid (70% yield).
    • Reactivity: The azetidine ring introduces conformational rigidity, altering binding affinity in biological targets compared to the flexible methoxy-oxoethyl chain in the target compound .
Boronic Ester Derivatives
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate :
    • Functional Group: Boronic ester at C5.
    • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, a reactivity absent in the target compound .

Pharmacologically Active Analogs

Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (21) :
  • Substituents: Chloroquinoline and dimethoxyphenyl groups.
  • Applications: Intermediate in neurotensin receptor ligands. The quinoline moiety enhances π-π stacking interactions, unlike the simpler tert-butyl group in the target compound .

Physicochemical and Reactivity Comparison

Property Target Compound Ethyl 8f Azetidine 5c Boronic Ester
Molecular Weight 240.26 g/mol 372.22 g/mol 409.47 g/mol 280.15 g/mol
Key Functional Groups tert-butyl ester, methoxy-oxoethyl Dichlorophenyl, ethyl ester Azetidine, aryl group Boronic ester
Synthetic Yield N/A 72% 70% 83% (analog)
Reactivity Ester hydrolysis, alkylation Electrophilic substitution Suzuki coupling Cross-coupling
Applications Drug intermediate Agrochemicals Conformationally restricted scaffolds Bioconjugation

Key Differences and Implications

Electronic Effects :

  • The tert-butyl group in the target compound provides steric protection and electron donation, enhancing stability. In contrast, halogenated analogs (e.g., 8f) exhibit electron-withdrawing effects, favoring electrophilic reactions .

Biological Interactions :

  • Azetidine-containing derivatives (e.g., 5c) offer rigid scaffolds for target binding, whereas the methoxy-oxoethyl group in the target compound may participate in hydrogen bonding .

Synthetic Utility :

  • Boronic ester analogs enable diversification via cross-coupling, a feature absent in the target compound but critical for library synthesis in drug discovery .

Biological Activity

Introduction

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies highlighting its applications.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl pyrazole derivatives with appropriate aldehydes or ketones. The synthetic route may include:

  • Formation of Pyrazole Derivative : Starting from pyrazole and modifying it to include the tert-butyl and carboxylate groups.
  • Condensation Reaction : Reacting the pyrazole derivative with 2-methoxy-2-oxoethyl compounds under acidic or basic conditions to yield the final product.

The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Pharmacological Effects

Various studies have demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, contributing to their antitumor efficacy .
  • Anti-inflammatory Properties : These compounds may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models .
  • Antibacterial Activity : Some pyrazole derivatives display significant antibacterial properties, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of pyrazole derivatives. Key findings include:

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and bioavailability
Methoxy groupIncreases potency against specific targets
Carboxylate moietyEssential for receptor binding and activity

Studies indicate that modifications at specific positions on the pyrazole ring can significantly alter its biological activity, allowing for tailored drug design .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives, including this compound, on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Additionally, combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential of this compound was assessed using an LPS-induced model in macrophages. Results demonstrated that this compound significantly reduced NO production and inhibited the expression of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Q & A

Q. Basic Research Focus

  • PPE : Wear nitrile gloves (tested for permeation resistance) and P95 respirators to avoid inhalation ().
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., dichloromethane in ).
  • Waste disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection in ) with bicarbonate before aqueous disposal .

How can computational methods predict hydrogen-bonding interactions in crystalline forms of this compound?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bond donor/acceptor strengths. For the 2-methoxy-2-oxoethyl group:

  • Carbonyl oxygen (O=C) acts as a strong acceptor (ESP ~−50 kcal/mol).
  • Pyrazole N–H (if present) serves as a donor (ESP ~+35 kcal/mol).
    Pair with Mercury (CCDC) to overlay predicted and experimental packing diagrams. Mismatches >0.5 Å suggest kinetic trapping of metastable forms .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Advanced Research Focus

  • Protecting group synergy : Use tert-butyl for carboxylates and THP (tetrahydropyranyl) for amines () to minimize side reactions.
  • Flow chemistry : Continuous processing of the cycloaddition step () reduces Sc(OTf)₃ decomposition.
  • In-line analytics : IR monitoring of carbonyl stretches (1720–1750 cm⁻¹) ensures intermediate stability before quenching .

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